molecular formula C13H10BrFOZn B14900133 2-BenZyloxy-4-fluorophenylZinc bromide

2-BenZyloxy-4-fluorophenylZinc bromide

Cat. No.: B14900133
M. Wt: 346.5 g/mol
InChI Key: SFDOWXYFYYVFAU-UHFFFAOYSA-M
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Description

2-Benzyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the benzyloxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-benzyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Benzyloxy-4-fluorophenyl bromide+Zn2-Benzyloxy-4-fluorophenylzinc bromide\text{2-Benzyloxy-4-fluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Benzyloxy-4-fluorophenyl bromide+Zn→2-Benzyloxy-4-fluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the purification of starting materials, precise control of temperature and reaction time, and the use of advanced techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

    Carbonyl Compounds: For addition reactions.

Major Products

    Biaryl Compounds: From cross-coupling reactions.

    Substituted Phenyl Compounds: From substitution reactions.

    Alcohols: From addition reactions to carbonyl compounds.

Scientific Research Applications

2-Benzyloxy-4-fluorophenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used to construct complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of functional materials.

    Biological Studies: Investigated for its potential biological activity and interactions.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-fluorophenylzinc bromide involves its role as a nucleophile in various reactions. The zinc atom coordinates with the phenyl ring, enhancing its nucleophilicity and facilitating the formation of carbon-carbon bonds. The benzyloxy and fluorine substituents influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Lacks the benzyloxy and fluorine substituents, resulting in different reactivity.

    4-Fluorophenylzinc Bromide: Similar but lacks the benzyloxy group.

    2-Benzyloxyphenylzinc Bromide: Similar but lacks the fluorine substituent.

Uniqueness

2-Benzyloxy-4-fluorophenylzinc bromide is unique due to the combined presence of the benzyloxy and fluorine substituents, which impart distinct electronic and steric properties. This combination enhances its reactivity and selectivity in various synthetic applications, making it a valuable reagent in organic chemistry.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-phenylmethoxybenzene-4-ide

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1

InChI Key

SFDOWXYFYYVFAU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

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